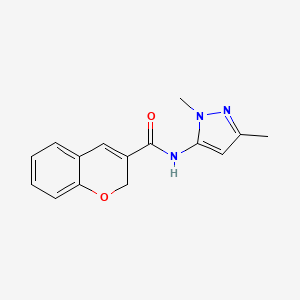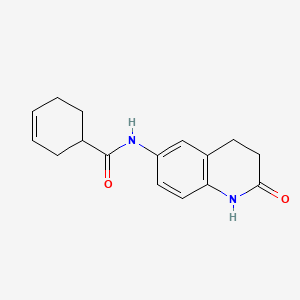
3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one, also known as 3,4-CTMP, is a psychoactive substance that belongs to the class of novel psychoactive substances (NPS). It is a synthetic stimulant and a derivative of methylphenidate, which is commonly used to treat attention deficit hyperactivity disorder (ADHD). 3,4-CTMP is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain, leading to a feeling of euphoria and increased energy.
Mécanisme D'action
The mechanism of action of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. When dopamine is released into the synapse, it binds to dopamine receptors on the postsynaptic neuron, leading to a feeling of pleasure and reward. After dopamine has been released, it is taken back up into the presynaptic neuron by dopamine transporters. 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one inhibits the reuptake of dopamine, leading to an accumulation of dopamine in the synapse and an increase in dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one include increased dopamine signaling, increased heart rate, increased blood pressure, and decreased appetite. The increase in dopamine signaling leads to a feeling of euphoria and increased energy. The increase in heart rate and blood pressure can lead to cardiovascular problems, especially in individuals with pre-existing heart conditions. The decrease in appetite can lead to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the brain. However, one limitation is that it is a psychoactive substance that can lead to addiction and other negative side effects.
Orientations Futures
There are several future directions for research on 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one. One direction is to study the long-term effects of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one on the brain and behavior. Another direction is to study the effects of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one on individuals with ADHD and other psychiatric conditions. Additionally, more research is needed to understand the mechanisms underlying the addictive properties of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one and to develop treatments for addiction to this substance.
Méthodes De Synthèse
The synthesis of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one involves the reaction of 2-oxo-1-pyrrolidineacetamide with 2-bromo-1-(3,4-dichlorophenyl)propan-1-one in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one, which is purified by column chromatography.
Applications De Recherche Scientifique
3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one has been used in scientific research to study the effects of dopamine reuptake inhibitors on the brain. It has been shown to increase the levels of dopamine in the brain, leading to a feeling of euphoria and increased energy. This substance has also been used to study the effects of stimulants on cognitive function, attention, and memory.
Propriétés
IUPAC Name |
3-(oxolan-2-yl)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(13-8-2-1-3-9-13)7-6-11-5-4-10-15-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRMILYWUTVLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)

![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)



![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)